molecular formula C18H33NO7 B611220 t-Boc-N-Amido-PEG5-propargyl CAS No. 2062663-67-4

t-Boc-N-Amido-PEG5-propargyl

Cat. No. B611220
CAS RN: 2062663-67-4
M. Wt: 375.46
InChI Key: KSXRJNCGVMUJQW-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG5-propargyl is a PEG derivative containing a propargyl group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .


Synthesis Analysis

The propargyl group in t-Boc-N-Amido-PEG5-propargyl can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl .


Chemical Reactions Analysis

The propargyl group in t-Boc-N-Amido-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular formula of t-Boc-N-Amido-PEG5-propargyl is C18H33NO7 . It has a molecular weight of 375.5 g/mol . The functional groups present in this compound are Boc-protected amine and propargyl . The compound is stored at -20°C .

Scientific Research Applications

Drug Delivery Systems

The hydrophilic PEG spacer in these compounds increases solubility in aqueous media . This property makes them useful in drug delivery systems, where they can help improve the solubility and bioavailability of therapeutic agents.

Bioconjugation

The amino group in these compounds is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes them suitable for bioconjugation, a process used to attach two or more molecules together.

Click Chemistry

Some variants of these compounds, like “t-Boc-N-Amido-PEG2-azide”, can react with alkynes, BCN, DBCO via Click Chemistry . Click Chemistry is a type of chemical reaction that is widely used in biochemistry and materials science.

Peptide Synthesis

The Boc group in these compounds can be deprotected under mild acidic conditions to form the free amine . This property is useful in peptide synthesis, where Boc is commonly used as an amine-protecting group.

Mechanism of Action

The propargyl group in t-Boc-N-Amido-PEG5-propargyl can react with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of PROTACs .

Future Directions

T-Boc-N-Amido-PEG5-propargyl is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This represents a promising approach for the development of targeted therapy drugs .

properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33NO7/c1-5-7-21-9-11-23-13-15-25-16-14-24-12-10-22-8-6-19-17(20)26-18(2,3)4/h1H,6-16H2,2-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXRJNCGVMUJQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG5-propargyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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